Cas no 101342-45-4 (4-epi-Chlortetracycline Hydrochloride (>90%))

4-epi-Chlortetracycline Hydrochloride (>90%) 化学的及び物理的性質
名前と識別子
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- 2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,monohydrochloride, (4R,4aS,5aS,6S,12aS)- (9CI)
- 4-Epichlortetracycline Hydrochloride
- 4-epi-Chlortetracycline (hydrochloride)
- 2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,1...
- 2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-d
- 4-EPI-CHLORTETRACYCLINE HYDROCHLORIDE
- (4R,4aS,5aS,6S,12aS)-7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide Monohydrate
- 4-Epichlortetracycline
- 4-Epichlortetracycline Hydrochlorid
- 4-Epichlortetracycline hydrochlorideECTC
- chlorotetracycline hydrochloride
- Chlortetracyclin-hydrochlorid
- Epichlortetracycline hydrochloride
- 4-Epichlortetracycline hydrochloride, 97%, can be used as secondary standard
- 4-Epichlortetracycline hydrochloride, can be used as secondary standard, 97% 500MG
- 4-Epichlortetracycline hydrochloride, can be used as secondary standard, 97% 100MG
- 4-epi-Chlortetracycline (hydrochloride)
- 4-Epichlortetracycline HCl
- 4-Epichlortetracycline hydrochloride;Epichlortetracycline hydrochloride;
- 101342-45-4
- CHEMBL1950580
- 4-epichlortetracycline hydro-chloride
- PD017966
- 4-epi-Chlortetracycline Hydrochloride (>90%)
- 4-Epichlortetracycline hydrochloride 100 microg/mL in Acetonitrile:Water
- (4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
- AKOS024306930
- QYAPHLRPFNSDNH-QNUQNERCSA-N
-
- インチ: InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26,28-29,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15+,21-,22-;/m0./s1
- InChIKey: CBHYYLPALVVVEY-QNUQNERCSA-N
- ほほえんだ: C[C@]1(O)[C@H]2C[C@H]3[C@@H](N(C)C)C(O)=C(C(N)=O)C([C@@]3(O)C(O)=C2C(C4=C(O)C=CC(Cl)=C41)=O)=O.Cl
計算された属性
- せいみつぶんしりょう: 514.09100
- どういたいしつりょう: 514.0909711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 34
- 回転可能化学結合数: 2
- 複雑さ: 1010
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 182Ų
じっけんとくせい
- 色と性状: 使用できません
- ゆうかいてん: >250°C
- PSA: 181.62000
- LogP: 1.94130
- ようかいせい: 使用できません
4-epi-Chlortetracycline Hydrochloride (>90%) セキュリティ情報
- セキュリティの説明: S36/37-S45
-
危険物標識:
- セキュリティ用語:S36/37;S45
- リスク用語:R63
4-epi-Chlortetracycline Hydrochloride (>90%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | C426501-1mg |
4-epi-Chlortetracycline Hydrochloride (>90%) |
101342-45-4 | 1mg |
¥ 2100 | 2022-04-26 | ||
TRC | C426501-100mg |
4-epi-Chlortetracycline Hydrochloride (>90%) |
101342-45-4 | 100mg |
$ 1324.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-206875A-5 mg |
4-epi-Chlortetracycline Hydrochloride, |
101342-45-4 | ≥80% | 5mg |
¥3,761.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-206875B-10mg |
4-epi-Chlortetracycline Hydrochloride, |
101342-45-4 | ≥80% | 10mg |
¥6017.00 | 2023-09-05 | |
BioAustralis | BIA-E1345-5mg |
Epichlortetracycline hydrochloride |
101342-45-4 | >95% by HPLC | 5mg |
$490.00 | 2025-03-18 | |
BAI LING WEI Technology Co., Ltd. | R67722203-1mg-1mg |
4-epi-Chlortetracycline Hydrochloride (>90%) |
101342-45-4 | 1mg |
¥1550 | 2023-11-24 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-206875-1mg |
4-epi-Chlortetracycline Hydrochloride, |
101342-45-4 | ≥80% | 1mg |
¥3121.00 | 2023-09-05 | |
BAI LING WEI Technology Co., Ltd. | R67722203-10mg-10mg |
4-epi-Chlortetracycline Hydrochloride (>90%) |
101342-45-4 | 10mg |
¥4986 | 2023-11-24 | ||
A2B Chem LLC | AA05349-5mg |
2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride (1:1), (4R,4aS,5aS,6S,12aS)- |
101342-45-4 | ≥80% | 5mg |
$493.00 | 2024-04-20 | |
Aaron | AR0004Z5-5mg |
2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride (1:1), (4R,4aS,5aS,6S,12aS)- |
101342-45-4 | 5mg |
$651.00 | 2025-01-20 |
4-epi-Chlortetracycline Hydrochloride (>90%) 関連文献
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1. Back matter
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
4-epi-Chlortetracycline Hydrochloride (>90%)に関する追加情報
Professional Introduction to 4-epi-Chlortetracycline Hydrochloride (>90%) and CAS No. 101342-45-4
4-epi-Chlortetracycline Hydrochloride (>90%), identified by the chemical compound code CAS No. 101342-45-4, is a highly refined pharmaceutical intermediate with significant applications in the field of medicinal chemistry and biotechnology. This compound, a salt form of 4-epi-chlortetracycline, is renowned for its enhanced solubility and bioavailability, making it a valuable candidate for drug formulation and therapeutic research. The high purity (>90%) ensures minimal impurities, which is critical for clinical trials and pharmaceutical manufacturing.
The 4-epi-chlortetracycline Hydrochloride (>90%) derivative belongs to the tetracycline class of antibiotics, which have been widely used since the mid-20th century due to their broad-spectrum antimicrobial properties. However, the development of bacterial resistance has prompted researchers to explore modified derivatives to enhance efficacy and reduce side effects. The 4-epi configuration represents a structural modification that can alter pharmacokinetic properties, potentially leading to improved therapeutic outcomes.
Recent advancements in synthetic chemistry have enabled the efficient production of 4-epi-Chlortetracycline Hydrochloride (>90%), leveraging modern catalytic methods and purification techniques. These innovations have not only improved yield but also minimized environmental impact, aligning with sustainable pharmaceutical practices. The compound’s stability under various conditions further enhances its utility in both laboratory research and industrial-scale production.
In the realm of medicinal chemistry, CAS No. 101342-45-4 has been extensively studied for its potential applications in treating resistant bacterial infections. Researchers have observed that modifications in the tetracycline ring can significantly alter binding affinity to bacterial ribosomes, thereby overcoming resistance mechanisms. The 4-epi form has shown promise in preclinical studies, demonstrating reduced toxicity while maintaining potent antimicrobial activity against Gram-positive and Gram-negative pathogens.
The hydrochloride salt form of 4-epi-Chlortetracycline Hydrochloride (>90%) enhances its solubility in aqueous solutions, facilitating intravenous and oral administration. This property is particularly advantageous for patients with impaired renal function or those requiring rapid absorption of the drug. Furthermore, the high purity (>90%) ensures that the final product meets stringent regulatory standards, making it suitable for human clinical trials and commercial pharmaceuticals.
Current research in this domain is focused on developing novel derivatives of tetracyclines that can be used in combination therapies to combat multidrug-resistant bacteria. The structural flexibility of 4-epi-Chlortetracycline Hydrochloride (>90%) allows chemists to introduce additional functional groups, creating compounds with enhanced pharmacological profiles. Such modifications could lead to breakthroughs in treating infections caused by pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci).
The industrial production of CAS No. 101342-45-4 involves multi-step organic synthesis, starting from readily available precursors such as chlortetracycline. Advanced purification techniques like crystallization and chromatography are employed to achieve the desired purity level (>90%). These processes are optimized for scalability, ensuring that large quantities of the compound can be produced efficiently without compromising quality.
From a regulatory perspective, 4-epi-Chlortetracycline Hydrochloride (>90%) must undergo rigorous testing to comply with international pharmacopeias such as the USP (United States Pharmacopeia) and EP (European Pharmacopoeia). Stability studies, toxicology assessments, and pharmacokinetic evaluations are essential before it can be approved for clinical use. The compound’s safety profile has been a focal point of recent investigations, with researchers exploring its potential side effects and interactions with other medications.
The role of computational chemistry in optimizing CAS No. 101342-45-4 cannot be overstated. Molecular modeling techniques help predict how different modifications will affect the compound’s biological activity, allowing researchers to design more effective derivatives with fewer side effects. This approach has accelerated the drug discovery process significantly, reducing the time required to bring new antibiotics to market.
In conclusion, 4-epi-Chlortetracycline Hydrochloride (>90%), identified by CAS No. 101342-45-4, represents a significant advancement in antibiotic development. Its enhanced solubility, improved bioavailability, and potential to overcome bacterial resistance make it a promising candidate for future therapeutic applications. As research continues to uncover new ways to modify tetracycline derivatives, compounds like this one will play a crucial role in addressing global challenges related to antimicrobial resistance.
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